2-(4-Bromo-2,3-difluorophenyl)acetaldehyde
Overview
Description
2-(4-Bromo-2,3-difluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H5BrF2O and a molecular weight of 235.02 g/mol . This compound is characterized by the presence of a bromo group and two fluorine atoms attached to a benzene ring, along with an aldehyde functional group. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 2-(4-Bromo-2,3-difluorophenyl)acetaldehyde typically involves the bromination and fluorination of benzaldehyde derivatives. One common method includes the reaction of 4-bromo-2,3-difluorobenzaldehyde with appropriate reagents under controlled conditions . Industrial production methods often involve multi-step processes that ensure high purity and yield. The compound is usually stored under inert gas (nitrogen or argon) at low temperatures to maintain its stability .
Chemical Reactions Analysis
2-(4-Bromo-2,3-difluorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2-(4-Bromo-2,3-difluorophenyl)acetaldehyde is utilized in various scientific research applications:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,3-difluorophenyl)acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluorine atoms enhances its reactivity and binding affinity to these targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
2-(4-Bromo-2,3-difluorophenyl)acetaldehyde can be compared with other similar compounds, such as:
4-Bromo-2,3-difluorobenzaldehyde: Similar structure but lacks the acetaldehyde group, making it less reactive in certain chemical reactions.
2-(6-Bromo-2,3-difluorophenyl)acetonitrile: Contains a nitrile group instead of an aldehyde, leading to different reactivity and applications.
4-Bromo-2,6-difluoroaniline: Contains an amino group instead of an aldehyde, used in different synthetic pathways.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
2-(4-bromo-2,3-difluorophenyl)acetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-6-2-1-5(3-4-12)7(10)8(6)11/h1-2,4H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAYKADXXQJMJOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CC=O)F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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